molecular formula C17H19NOS B8240682 (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole

(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole

Cat. No.: B8240682
M. Wt: 285.4 g/mol
InChI Key: AZMKRZALCNPMMD-CQSZACIVSA-N
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Description

(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is a chiral compound featuring a benzo[b]thiophene moiety and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Benzo[b]thiophene Moiety: This can be achieved through cyclization reactions involving thiophene derivatives.

    Construction of the Dihydrooxazole Ring: This step often involves the reaction of an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The dihydrooxazole ring can be reduced to form the corresponding amino alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzo[b]thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

The available search results provide limited information regarding the specific applications of the chemical compound (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole. However, the data identifies its chemical properties, availability, and related research involving similar compounds.

Chemical Properties and Availability:

  • This compound has the molecular formula C17H19NOSC_{17}H_{19}NOS and a molecular weight of 285.4039 .
  • The compound is listed with the CAS number 2828438-76-0 and MDL number MFCD12138595 .
  • It was previously available for purchase in various quantities with a purity of 97% . However, it is now listed as a discontinued product .
  • The compound's SMILES notation is C1CCC(CC1)[C@H]1COC(=N1)c1cc2c(s1)cccc2 .

Related Research:

  • Research has been conducted on benzo[b]thiophene derivatives, exploring their potential in various applications . One study involves the synthesis and evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl derivatives . This research showed that modifying the benzo[b]thiophene moiety or the cyclohexyl ring can significantly alter the compound's activity .
  • Analogues of benzo[b]thiophene, where the benzo[b]thiophene is replaced with a monocyclic aromatic, have shown a reduction in potency against TryR .

Potential Applications (Inferred):

Based on the limited information and related research, potential applications for this compound could be inferred:

  • Pharmaceutical Research: Given that similar compounds have been investigated for their biological activities, this compound might be of interest in pharmaceutical research .
  • Chemical Synthesis: As a unique chemical entity with specific structural features, it could serve as an intermediate in the synthesis of more complex molecules .
  • Material Science: The properties of this compound might be explored for applications in material science, although no direct evidence is available in the search results .

Mechanism of Action

The mechanism of action of (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole: The enantiomer of the compound .

    2-(Benzo[b]thiophen-2-yl)-4,5-dihydrooxazole: Lacking the cyclohexyl group.

    Benzo[b]thiophene derivatives: Compounds with similar core structures but different substituents.

Uniqueness

(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is unique due to its specific combination of functional groups and chiral nature, which can impart distinct biological and chemical properties compared to its analogs.

Biological Activity

(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing various research findings and data.

Chemical Structure and Properties

  • IUPAC Name : (4S)-2-(1-benzothiophen-2-yl)-4-cyclohexyl-4,5-dihydro-1,3-oxazole
  • Molecular Formula : C17H19NOS
  • Molecular Weight : 285.4039 g/mol
  • CAS Number : 2828438-76-0

The compound features a benzo[b]thiophene moiety and a dihydrooxazole ring, contributing to its unique chemical properties and potential biological activities.

The mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. This interaction may modulate enzymatic activity or receptor signaling pathways, leading to its observed biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds in the oxazole family. For instance, derivatives of 4,5-dihydrooxazole have demonstrated significant antifungal activity:

  • Activity Against Fungi : In a study on 2-(benzo[b]thiophen-2-yl)-4-phenyl derivatives, compounds exhibited MIC values against Candida albicans ranging from 0.03 to 0.5 μg/mL and against Cryptococcus neoformans and Aspergillus fumigatus with MIC values between 0.25 and 2 μg/mL . This suggests that this compound may also possess similar antifungal properties due to structural similarities.

Anticancer Activity

The anticancer potential of derivatives related to this compound has been explored in various studies:

  • Cytotoxicity Studies : Compounds with similar structures have shown significant cytotoxic effects on cancer cell lines such as HepG2, HCT116, and MCF7. For example, certain derivatives demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanisms of Action : The anticancer activity was attributed to mechanisms including apoptosis induction and cell cycle arrest. Studies indicated that these compounds could inhibit EGFR signaling pathways and affect mitochondrial apoptosis pathways by modulating proteins like Bax and Bcl-2 .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique characteristics:

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
This compoundBenzo[b]thiophene + DihydrooxazolePotentially highSignificant against various cancer cell lines
4,5-Dihydrooxazole DerivativesVariesHigh against fungiModerate against cancer
Benzo[b]thiophene DerivativesVariesModerateVariable

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds within the same class:

  • Antifungal Study : A series of oxazole derivatives were synthesized and tested for antifungal activity against Candida albicans. The most effective compounds showed low MIC values indicating potent antifungal properties .
  • Anticancer Evaluation : In vitro studies assessed the cytotoxic effects on multiple cancer cell lines using SRB assays, revealing that some derivatives had IC50 values significantly lower than standard treatments .

Properties

IUPAC Name

(4S)-2-(1-benzothiophen-2-yl)-4-cyclohexyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-2-6-12(7-3-1)14-11-19-17(18-14)16-10-13-8-4-5-9-15(13)20-16/h4-5,8-10,12,14H,1-3,6-7,11H2/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMKRZALCNPMMD-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COC(=N2)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2COC(=N2)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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